molecular formula C18H22N2O3S B11810168 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11810168
M. Wt: 346.4 g/mol
InChI Key: MMZRPYUZCPJKNC-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with an ethoxy group and a tosylpyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is then attached to the pyrrolidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrrole
  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)piperidine
  • 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrazine

Comparison: 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both ethoxy and tosyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. Compared to its analogs, this compound exhibits superior stability and reactivity under various conditions .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-ethoxy-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-3-23-18-16(6-4-12-19-18)17-7-5-13-20(17)24(21,22)15-10-8-14(2)9-11-15/h4,6,8-12,17H,3,5,7,13H2,1-2H3

InChI Key

MMZRPYUZCPJKNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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